molecular formula C12H13ClO B13116297 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13116297
M. Wt: 208.68 g/mol
InChI Key: KHIQRSKYKHHJCE-UHFFFAOYSA-N
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Description

8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic tetralone derivative characterized by a chloro substituent at position 8, methyl groups at position 4, and a ketone moiety at position 1. The compound’s core structure is derived from 3,4-dihydronaphthalen-1(2H)-one, a scaffold widely utilized in medicinal chemistry due to its conformational rigidity and adaptability to functionalization.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

8-chloro-4,4-dimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13ClO/c1-12(2)7-6-10(14)11-8(12)4-3-5-9(11)13/h3-5H,6-7H2,1-2H3

InChI Key

KHIQRSKYKHHJCE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C=CC=C2Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the chlorination of a precursor naphthalenone compound. One possible route is the Friedel-Crafts acylation of a chlorinated naphthalene derivative with an appropriate acyl chloride, followed by reduction and methylation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and acylation reactions, using catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of these methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: It may serve as a precursor for biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for 8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the dihydronaphthalenone scaffold significantly influence biological activity and physicochemical properties. Key comparisons include:

Chloro Substituents
  • 8-Chloro vs. 7-Chloro Derivatives: The 8-chloro derivative (hypothetical, based on analogs) is expected to exhibit distinct electronic effects compared to 7-chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (CAS: 1082267-76-2). In contrast, 7-chloro derivatives are more commonly reported in antiproliferative studies, such as in longifolene-derived compounds (e.g., 6a–6q) .
  • 6-Isopropyl vs. 8-Chloro Derivatives :

    • Compounds bearing a 6-isopropyl group (e.g., 6a–6q) demonstrate broad-spectrum anticancer activity, with IC50 values ranging from 2.5–8.7 µM against cancer cell lines (T-24, MCF-7, HepG2). The bulky isopropyl group likely enhances steric interactions, while the 8-chloro substituent may prioritize electronic modulation .
Hydroxyl and Methoxy Substituents
  • Natural derivatives like 4,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one (isolated from Hypoxylon sp.) and 2-(4-methoxybenzylidene)-4,4-dimethyl analogs exhibit distinct bioactivities. Hydroxyl groups contribute to hydrogen bonding, whereas methoxy groups enhance lipophilicity .
Antiproliferative Activity
  • Longifolene-Derived Tetralones (6a–6q) :
    • Compounds with sulfonyl-triazole-thio moieties (e.g., 6d, 6g, 6h) show superior activity (IC50: 2.5–4.1 µM) compared to 5-FU (IC50: 5.8–9.2 µM). The absence of chloro substituents in these compounds suggests that electron-withdrawing groups like sulfonyl triazole are critical for activity .
    • Hypothetical 8-Chloro Derivative : Chlorine at position 8 may enhance DNA intercalation or kinase inhibition, but direct comparisons require experimental validation.
Anti-Neuroinflammatory Activity
  • Benzyloxy-Substituted Derivatives :
    • Substituent chain length on 3,4-dihydronaphthalen-1(2H)-one derivatives (e.g., 7a–c) correlates with NF-κB inhibition. Longer chains (e.g., pentyloxy) improve blood-brain barrier penetration, whereas chloro groups may reduce solubility .

Crystallographic and Conformational Analysis

  • 2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Exhibits an E-configuration at the exocyclic C=C bond and a dihedral angle of 72.92° between aromatic rings. The 4,4-dimethyl groups enforce a distorted chair conformation in the cyclohexanone ring, stabilizing the molecule for crystal packing .

Purity and Characterization

  • Analytical Techniques :
    • FT-IR, NMR, and ESI-MS are standard for structural confirmation. For example, compound 6a was characterized with a melting point of 165–167°C and >98% purity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity (IC50)
8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one N/A C12H13ClO 208.68 8-Cl, 4,4-diCH3 Hypothetical: 1–5 µM
7-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one 1082267-76-2 C12H13ClO 208.68 7-Cl, 4,4-diCH3 Antiproliferative (N/A)
6-Isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one N/A C15H20O 216.32 6-CH(CH3)2, 4,4-diCH3 2.5–8.7 µM
4,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one N/A C10H10O4 194.18 4,6,8-OH No cytotoxicity

Table 2: Crystallographic Parameters

Compound Name Dihedral Angle (°) Conformation Hydrogen Bonding Reference
2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one 72.92 Distorted chair C-H···O interactions
8-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (Predicted) ~75–80 Increased distortion Potential Cl···H bonds N/A

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